molecular formula C8H9Cl3N2 B14019945 5-Butan-2-yl-2,4,6-trichloropyrimidine CAS No. 14273-78-0

5-Butan-2-yl-2,4,6-trichloropyrimidine

Cat. No.: B14019945
CAS No.: 14273-78-0
M. Wt: 239.5 g/mol
InChI Key: UMJHCDWEUQUBNJ-UHFFFAOYSA-N
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Description

5-Butan-2-yl-2,4,6-trichloropyrimidine is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butan-2-yl-2,4,6-trichloropyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with butan-2-yl groups. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone . The reaction conditions often include stirring at low temperatures (0-5°C) to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butan-2-yl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophiles used. For example, substitution with amines can yield amino-pyrimidine derivatives, while substitution with thiols can produce thio-pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Butan-2-yl-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Properties

CAS No.

14273-78-0

Molecular Formula

C8H9Cl3N2

Molecular Weight

239.5 g/mol

IUPAC Name

5-butan-2-yl-2,4,6-trichloropyrimidine

InChI

InChI=1S/C8H9Cl3N2/c1-3-4(2)5-6(9)12-8(11)13-7(5)10/h4H,3H2,1-2H3

InChI Key

UMJHCDWEUQUBNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

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